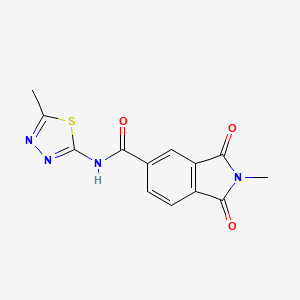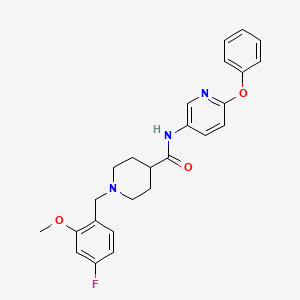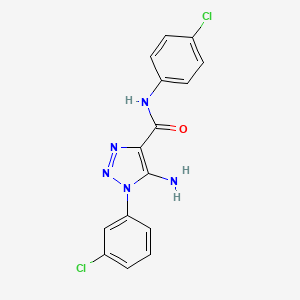![molecular formula C19H20N2O2 B4885173 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as PACAP-27, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It was first identified in the late 1980s as a member of the vasoactive intestinal peptide (VIP) family and has since been studied extensively for its neuroprotective and neurotrophic properties.
作用机制
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and are involved in a range of physiological processes such as neurotransmitter release, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the main advantages of using 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments is its specificity for the PAC1 receptor, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide can vary depending on the specific experimental conditions, such as the dose and timing of administration.
未来方向
There are several potential future directions for research on 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide. One area of interest is the development of novel PAC1 receptor agonists and antagonists for therapeutic use. Another area of interest is the investigation of the role of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in the regulation of circadian rhythms and sleep-wake cycles. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective and neurotrophic effects of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, as well as its potential applications in the treatment of various neurological and neurodegenerative diseases.
In conclusion, 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a peptide that has gained significant attention in scientific research for its potential therapeutic applications in various neurological and neurodegenerative diseases. Its mechanism of action involves binding to three different receptors, and it has been shown to have a range of biochemical and physiological effects in the brain. While there are several advantages to using 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments, further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.
合成方法
The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves coupling amino acids onto a solid support, which is then cleaved to release the peptide. 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is synthesized using a protected peptide resin, which is then deprotected and cleaved to yield the final product.
科学研究应用
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and neurodegenerative diseases. It has been shown to have neuroprotective and neurotrophic effects in various animal models of brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(1-phenylcyclopentanecarbonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIGOOUMPLQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Phenylcyclopentyl)carbonyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B4885091.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4885098.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4885112.png)

![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)

![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)
![3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885149.png)
![3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
![N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4885166.png)
